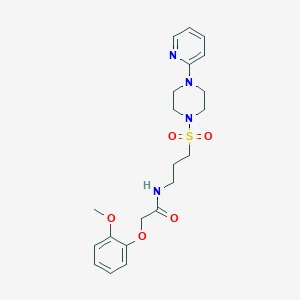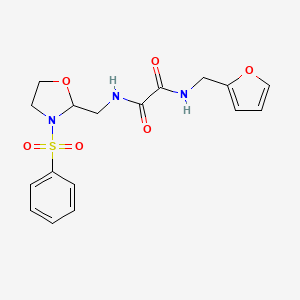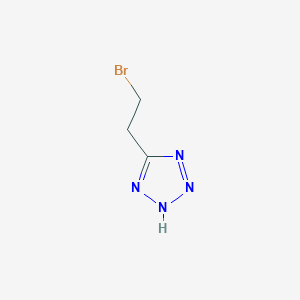
4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Applications De Recherche Scientifique
Antimicrobial and Anti-proliferative Activities
A study on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, which are structurally related to 4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, demonstrated significant antimicrobial and antiproliferative activities. The derivatives showed potential as anti-proliferative agents against HCT-116 cancer cells due to their inhibitory effects, highlighting their relevance in cancer research and therapy (Mansour et al., 2020).
Antibacterial Activity
Benzothiazole Schiff bases synthesized from compounds structurally similar to 4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide have shown promising DNA binding properties and significant antibacterial activity. These complexes bind to DNA via an intercalation mode and have demonstrated potent biocidal activity against pathogens, making them of interest in developing new antibacterial agents (Vamsikrishna et al., 2016).
Anticancer Evaluation
Another study involving naphthalen-2-yloxymethyl derivatives reported in vitro anticancer evaluation, indicating moderate activity on breast cancer cell lines. These findings contribute to the ongoing search for novel anticancer compounds, underscoring the importance of such derivatives in medicinal chemistry (Salahuddin et al., 2014).
Antihyperglycemic Activity
The synthesis and antihyperglycemic activity study of thiazolidin-5-ylacetic acid derivatives related to 4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide underscore the potential of these compounds in managing blood glucose levels. Such compounds were evaluated in rat models, showing promising results for the development of antihyperglycemic drugs (Imran et al., 2009).
Mécanisme D'action
The mode of action of a thiazole-based compound can vary widely depending on its specific structure and the other functional groups present in the molecule. Some thiazole compounds work by interacting with specific proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
The pharmacokinetics of a thiazole compound, including its absorption, distribution, metabolism, and excretion (ADME), can also vary depending on its specific structure. Factors such as the compound’s solubility, stability, and the presence of certain functional groups can influence its bioavailability .
The action of a thiazole compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s action .
Propriétés
IUPAC Name |
4-bromo-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-17-9-7-14(8-10-17)19(24)23-20-22-18(12-25-20)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICNKASRSFRMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2683329.png)
![N-(4-butylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2683330.png)
![5-Methyl-3-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2683331.png)
![4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde](/img/structure/B2683336.png)

![2-amino-4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683339.png)

![3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/no-structure.png)
![3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2683342.png)
![methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2683345.png)
